1-(1H-indazol-3-yl)butan-2-amine dihydrochloride
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Overview
Description
1-(1H-indazol-3-yl)butan-2-amine dihydrochloride is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.
Preparation Methods
The synthesis of 1-(1H-indazol-3-yl)butan-2-amine dihydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 1H-indazole-3-amine.
Reaction Conditions: The reaction involves the use of hydrazine hydrate (NH₂·NH₂·H₂O) under reflux conditions to yield the desired intermediate.
Catalysts and Reagents: Palladium chloride (PdCl₂) and cesium carbonate (Cs₂CO₃) are commonly used in the reaction, with 1,4-dioxane and water as solvents.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-(1H-indazol-3-yl)butan-2-amine dihydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where halogenated derivatives are formed using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities.
Scientific Research Applications
1-(1H-indazol-3-yl)butan-2-amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties.
Biological Research: The compound is used in studies related to cell apoptosis and cell cycle regulation.
Pharmaceutical Development: Due to its diverse biological activities, the compound is being explored as a scaffold for developing new drugs with high efficiency and low toxicity.
Mechanism of Action
Comparison with Similar Compounds
1-(1H-indazol-3-yl)butan-2-amine dihydrochloride can be compared with other indazole derivatives:
Biological Activity
1-(1H-indazol-3-yl)butan-2-amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
The compound's chemical structure contributes to its biological activity. It is classified as an indazole derivative, which is known for various pharmacological effects.
Property | Value |
---|---|
CAS No. | 1379956-24-7 |
Molecular Formula | C11H15ClN3 |
Molecular Weight | 243.7 g/mol |
Purity | ≥90% |
The mechanism of action of this compound involves interactions with specific molecular targets, including enzymes and receptors. These interactions can lead to inhibition or activation of various cellular pathways, contributing to its observed biological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways related to inflammation and cancer progression.
Biological Activity
Research indicates that this compound exhibits promising biological activities, particularly in the areas of anti-inflammatory , antimicrobial , and anticancer effects.
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound against various human cancer cell lines:
Cell Line | IC50 (µM) | Effect |
---|---|---|
K562 (Leukemia) | 5.15 | Significant inhibition |
A549 (Lung Cancer) | 12.0 | Moderate inhibition |
Hep-G2 (Liver Cancer) | 10.0 | Moderate inhibition |
In a study involving K562 cells, treatment with varying concentrations of the compound resulted in increased apoptosis rates, indicating its potential as an effective anticancer agent .
Anti-inflammatory Activity
The compound has also shown potential in reducing inflammatory responses. In vitro assays demonstrated a decrease in pro-inflammatory cytokines when treated with the compound, suggesting its utility in inflammatory diseases .
Case Studies
- K562 Cell Line Study : A study investigated the effects of this compound on K562 cells, revealing that it induced apoptosis through modulation of Bcl-2 family proteins. The results showed a dose-dependent increase in apoptosis with concentrations ranging from 10 to 14 µM .
- A549 Cell Line Study : Another study evaluated the compound's effects on A549 lung cancer cells, where it exhibited significant cytotoxicity and affected cell cycle progression by inducing G2/M phase arrest .
Research Findings
Recent research highlights the importance of structural modifications in enhancing the biological activity of indazole derivatives. The addition of specific substituents has been shown to improve potency against various cancer types while maintaining selectivity for normal cells .
Properties
Molecular Formula |
C11H17Cl2N3 |
---|---|
Molecular Weight |
262.18 g/mol |
IUPAC Name |
1-(2H-indazol-3-yl)butan-2-amine;dihydrochloride |
InChI |
InChI=1S/C11H15N3.2ClH/c1-2-8(12)7-11-9-5-3-4-6-10(9)13-14-11;;/h3-6,8H,2,7,12H2,1H3,(H,13,14);2*1H |
InChI Key |
JAJORGWMCISMQR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=C2C=CC=CC2=NN1)N.Cl.Cl |
Origin of Product |
United States |
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